N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-[4-(pyrimidin-2-yloxy)benzyl]ethanamine
Overview
Description
N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-[4-(pyrimidin-2-yloxy)benzyl]ethanamine is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.20082506 g/mol and the complexity rating of the compound is 411. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Compounds related to "N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-[4-(pyrimidin-2-yloxy)benzyl]ethanamine" are often synthesized through intricate chemical processes involving multiple steps, including cyclization, alkylation, and condensation reactions. For example, the synthesis of benzimidazole derivatives with oxadiazole involves the design and synthesis from specific precursors to obtain compounds with selective cyclooxygenase (COX-2) inhibitor activity (Rathore et al., 2014). Similarly, the synthesis of pyrrolopyrimidine and pyridopyrimidine derivatives from specific amines and esters involves detailed synthetic routes for obtaining new compounds with potential pharmacological activities (Fleck et al., 2003).
Biological Activities
Compounds with structures similar to "this compound" have been investigated for various biological activities. For instance, certain benzimidazole derivatives exhibit antimicrobial and cytotoxic activities, providing a foundation for the development of new therapeutic agents (Noolvi et al., 2014). Another study on substituted benzimidazoles focuses on their potential as gastric acid secretion inhibitors, offering insights into their mechanism of action and therapeutic applications (Fellenius et al., 1981).
Molecular Modeling and Docking Studies
Molecular modeling and docking studies are crucial for understanding the interactions between chemical compounds and biological targets. For example, compounds synthesized from benzimidazole derivatives have been evaluated for their antimicrobial activity, demonstrating the significance of structural features in their biological efficacy (Bassyouni et al., 2012). These studies help in identifying key pharmacophore sites and optimizing compounds for enhanced activity.
Properties
IUPAC Name |
N-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-N-[(4-pyrimidin-2-yloxyphenyl)methyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-4-25(14-18-23-19(27-24-18)12-15(2)3)13-16-6-8-17(9-7-16)26-20-21-10-5-11-22-20/h5-11,15H,4,12-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUDCZQITOEUHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)OC2=NC=CC=N2)CC3=NOC(=N3)CC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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